

Boc-D-tyr(ME)-OH molecular weight and formula

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Compound of Interest

Compound Name: Boc-D-tyr(ME)-OH

Cat. No.: B558434

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In-Depth Technical Guide to Boc-D-Tyr(Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N- α -tert-Butoxycarbonyl-O-methyl-D-tyrosine, commonly known as **Boc-D-Tyr(Me)-OH**. It is a crucial non-natural amino acid derivative employed in the synthesis of modified peptides for various research and drug development applications.^[1] This document details its chemical properties, applications in peptide synthesis, and relevant experimental considerations.

Core Compound Data

The fundamental physicochemical properties of **Boc-D-Tyr(Me)-OH** are summarized below. This data is essential for accurate experimental design and execution, particularly in stoichiometric calculations for peptide synthesis.

Parameter	Value	Reference
Molecular Formula	C ₁₅ H ₂₁ NO ₅	^[1] ^[2] ^[3]
Molecular Weight	295.33 g/mol	^[2]
CAS Number	68856-96-2	
Appearance	White to light yellow or beige powder	
Purity	≥97% (Typical)	

Role in Peptide Synthesis

Boc-D-Tyr(Me)-OH is a specialized building block for the incorporation of O-methyl-D-tyrosine into peptide chains, primarily through Solid-Phase Peptide Synthesis (SPPS). The D-configuration of the amino acid introduces significant structural changes to the peptide backbone, which can be leveraged to enhance stability against enzymatic degradation.

The molecule features two key protecting groups:

- **tert-Butoxycarbonyl (Boc) Group:** This group protects the α -amino functionality. It is stable under a wide range of conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), a cornerstone of the Boc-SPPS strategy.
- **O-Methyl (Me) Group:** The hydroxyl group of the tyrosine side chain is protected by a methyl ether. This is a robust protecting group that prevents unwanted side reactions at the phenolic hydroxyl group during synthesis and is stable to the acidic conditions used for Boc group removal.

The strategic use of these protecting groups allows for the controlled and sequential addition of amino acids to a growing peptide chain.

Experimental Protocols

While specific experimental conditions can vary based on the peptide sequence and scale, the following outlines a general protocol for the use of **Boc-D-Tyr(Me)-OH** in Boc-SPPS.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical cycle for the incorporation of an amino acid like **Boc-D-Tyr(Me)-OH** onto a resin-bound peptide chain.

1. Resin Preparation:

- Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.
- Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

2. Boc Deprotection:

- Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the Boc protecting group from the N-terminal amino acid of the growing peptide chain.
- Wash the resin extensively with DCM and a neutralization buffer (e.g., 5-10% diisopropylethylamine (DIEA) in DCM) to neutralize the resulting ammonium salt.
- Further wash the resin with DCM and DMF to prepare for the coupling step.

3. Amino Acid Coupling:

- In a separate vessel, pre-activate **Boc-D-Tyr(Me)-OH** by dissolving it in DMF or DCM with a coupling reagent (e.g., HBTU, HATU) and a base such as DIEA.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for a specified time (typically 1-2 hours) at room temperature.
- Monitor the reaction for completion using a qualitative test such as the Kaiser test.

4. Capping (Optional):

- To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.

5. Cycle Repetition:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Final Deprotection:

- Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as

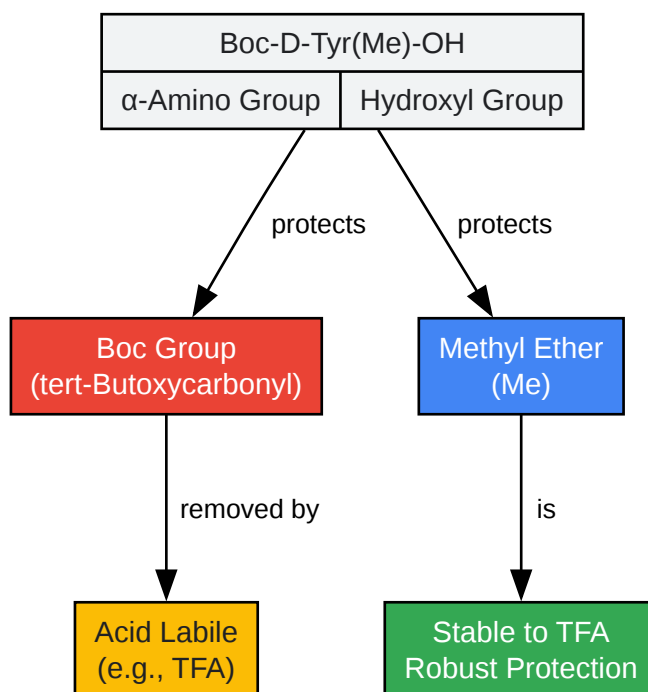
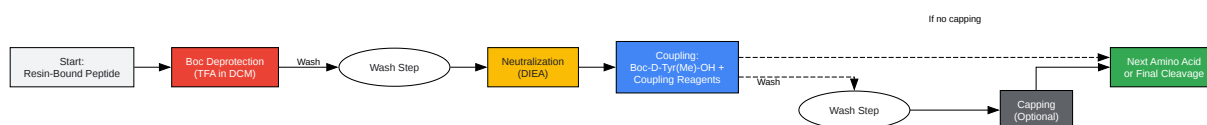
hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). The O-methyl group on the tyrosine derivative is stable to these conditions and will remain on the final peptide.

7. Purification and Analysis:

- The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- The final product is characterized by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes and relationships involving **Boc-D-Tyr(Me)-OH**.



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